2-{[4-methoxy-2-methyl-5-(propan-2-yl)benzyl]sulfanyl}-4,5-diphenyl-1H-imidazole
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Overview
Description
2-({[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-4,5-DIPHENYL-1H-IMIDAZOLE is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a methoxy group, a methyl group, and a propan-2-yl group attached to a phenyl ring, which is further connected to a diphenyl imidazole core through a sulfanyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-4,5-DIPHENYL-1H-IMIDAZOLE typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxy-2-methyl-5-(propan-2-yl)benzaldehyde with diphenyl imidazole in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Potassium carbonate or sodium hydride
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: 60-80°C
Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and efficiency, often involving automated control systems for precise temperature and pressure regulation.
Chemical Reactions Analysis
Types of Reactions
2-({[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-4,5-DIPHENYL-1H-IMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, especially at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Palladium on carbon (Pd/C) with hydrogen gas
Solvents: Acetonitrile, dichloromethane
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Reduced imidazole derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
2-({[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-4,5-DIPHENYL-1H-IMIDAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-({[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-4,5-DIPHENYL-1H-IMIDAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group may play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-({[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-4,5-DIPHENYL-1H-IMIDAZOLE
- 2-({[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-4,5-DIPHENYL-1H-IMIDAZOLE
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl rings and the presence of a sulfanyl linkage. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H28N2OS |
---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
2-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylsulfanyl]-4,5-diphenyl-1H-imidazole |
InChI |
InChI=1S/C27H28N2OS/c1-18(2)23-16-22(19(3)15-24(23)30-4)17-31-27-28-25(20-11-7-5-8-12-20)26(29-27)21-13-9-6-10-14-21/h5-16,18H,17H2,1-4H3,(H,28,29) |
InChI Key |
UPQKQVYZTNTSRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CSC2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)C(C)C)OC |
Origin of Product |
United States |
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